molecular formula C16H17NO3S B2638714 N-(3-methoxyphenyl)-2-((4-methoxyphenyl)thio)acetamide CAS No. 922974-48-9

N-(3-methoxyphenyl)-2-((4-methoxyphenyl)thio)acetamide

Cat. No.: B2638714
CAS No.: 922974-48-9
M. Wt: 303.38
InChI Key: FYJMEWUQCOQYMX-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-((4-methoxyphenyl)thio)acetamide is an organic compound that features both methoxy and thioether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-((4-methoxyphenyl)thio)acetamide typically involves the reaction of 3-methoxyaniline with 4-methoxybenzenethiol in the presence of an acylating agent. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-((4-methoxyphenyl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, hydrochloric acid.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-(3-methoxyphenyl)-2-((4-methoxyphenyl)thio)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-((4-methoxyphenyl)thio)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-hydroxyphenyl)-2-((4-methoxyphenyl)thio)acetamide
  • N-(3-methoxyphenyl)-2-((4-hydroxyphenyl)thio)acetamide
  • N-(3-methoxyphenyl)-2-((4-methylphenyl)thio)acetamide

Uniqueness

N-(3-methoxyphenyl)-2-((4-methoxyphenyl)thio)acetamide is unique due to the presence of both methoxy and thioether groups, which confer distinct chemical and physical properties. These functional groups can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-(4-methoxyphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-19-13-6-8-15(9-7-13)21-11-16(18)17-12-4-3-5-14(10-12)20-2/h3-10H,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJMEWUQCOQYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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